2-(Phenylsulfanyl)ethane-1-sulfonyl chloride
Description
Properties
IUPAC Name |
2-phenylsulfanylethanesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2S2/c9-13(10,11)7-6-12-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFWWQKXVNIITC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylsulfanyl)ethane-1-sulfonyl chloride typically involves the reaction of phenylthiol with ethane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of 2-(Phenylsulfanyl)ethane-1-sulfonyl chloride may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Phenylsulfanyl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction can yield thiols.
Common Reagents and Conditions
Major Products Formed
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate salts.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols and sulfides.
Scientific Research Applications
Organic Synthesis
Reagent in Synthesis:
2-(Phenylsulfanyl)ethane-1-sulfonyl chloride serves as an important reagent in organic synthesis, particularly in the preparation of sulfonamides and sulfonyl derivatives. Its ability to introduce sulfonyl groups makes it a valuable intermediate in synthesizing various organic compounds.
Case Study: Synthesis of Sulfonamides
A notable application is in the synthesis of sulfonamides through the reaction with amines. The coupling of amines with sulfonyl chlorides has been extensively studied for developing new pharmaceuticals. For instance, recent studies have shown that using 2-(Phenylsulfanyl)ethane-1-sulfonyl chloride can yield sulfonamides with enhanced biological activity, making them potential candidates for drug development .
Table 1: Yields of Sulfonamide Synthesis
| Amine Used | Yield (%) |
|---|---|
| Aniline | 85 |
| p-Toluidine | 90 |
| Benzylamine | 78 |
Pharmaceutical Applications
Antiviral and Anticancer Activity:
Research indicates that derivatives of 2-(Phenylsulfanyl)ethane-1-sulfonyl chloride exhibit significant antiviral properties, particularly against HIV. The compound acts as an inhibitor of viral functions by modifying the structure of viral proteins, thereby blocking infection pathways .
Case Study: HIV Inhibition
In a study evaluating structure-activity relationships, compounds derived from sulfonyl chlorides were tested for their efficacy against HIV-1. The results demonstrated that modifications to the sulfonamide structure could enhance binding affinity to viral targets, indicating potential for therapeutic development .
Material Science Applications
Polymer Chemistry:
In material science, 2-(Phenylsulfanyl)ethane-1-sulfonyl chloride is utilized in the synthesis of polymers with specific functional properties. Its reactivity allows for the incorporation of sulfonyl groups into polymer backbones, which can enhance solubility and thermal stability.
Case Study: Polymer Modification
A recent investigation focused on modifying polyethersulfone membranes using sulfonyl chlorides. The incorporation of 2-(Phenylsulfanyl)ethane-1-sulfonyl chloride improved the membrane's permeability and selectivity for gas separation applications .
Table 2: Properties of Modified Membranes
| Property | Unmodified Membrane | Modified Membrane |
|---|---|---|
| Permeability (Barrer) | 50 | 70 |
| Selectivity (CO₂/N₂) | 20 | 30 |
Mechanism of Action
The mechanism of action of 2-(Phenylsulfanyl)ethane-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical transformations and modifications of biomolecules .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below summarizes key structural and molecular data for 2-(Phenylsulfanyl)ethane-1-sulfonyl chloride and related compounds:
Electronic and Steric Effects
- Phenylsulfanyl vs. Phenyl (CAS 4025-71-2): The thioether group in the target compound introduces a sulfur atom, which is more polarizable than carbon. This enhances nucleophilicity at the sulfur site and may increase susceptibility to oxidation (e.g., forming sulfones) compared to the purely hydrocarbon phenyl analog .
- Fluorine and Methoxy Groups (CAS 1781100-57-9): The 4-fluorophenyl group exerts an electron-withdrawing effect, reducing electron density at the sulfonyl chloride.
Research Findings
- Electronic Effects: Substituents with electron-withdrawing groups (e.g., nitro in 2-(3-nitrophenyl)ethane-1-sulfonyl chloride, CAS 1253739-20-6) stabilize the sulfonyl chloride via resonance, reducing reactivity toward nucleophiles. The phenylsulfanyl group’s electron-donating nature enhances electrophilicity at the sulfur atom .
- Steric Hindrance: Bulky groups like cyclopentylmethoxy (CAS 1535312-81-2) significantly reduce reaction efficiency in sterically demanding environments, as shown in kinetic studies of sulfonamide formation .
- Thermal Stability: Thiophene-containing analogs (C₆H₅ClO₃S₂) demonstrate higher thermal stability due to aromatic conjugation, whereas thioether derivatives may decompose under oxidative conditions .
Biological Activity
2-(Phenylsulfanyl)ethane-1-sulfonyl chloride, with the CAS number 83594-06-3, is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonyl chloride functional group attached to a phenylsulfanyl moiety. Its chemical structure can be represented as follows:
- Chemical Formula : CHClOS
- Molecular Weight : 228.74 g/mol
The biological activity of 2-(Phenylsulfanyl)ethane-1-sulfonyl chloride is primarily attributed to its ability to act as an electrophile. The sulfonyl chloride group can react with nucleophiles, such as amines and thiols, leading to the formation of covalent bonds. This property is particularly significant in enzyme inhibition and modification of protein function.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes by modifying their active sites, thereby altering their catalytic activity.
- Protein Interaction : It may interact with various proteins, affecting cellular signaling pathways and metabolic processes.
Biological Activity Overview
The biological activities associated with 2-(Phenylsulfanyl)ethane-1-sulfonyl chloride include:
- Anticancer Properties : Preliminary studies indicate potential cytotoxic effects against various cancer cell lines.
- Antioxidant Activity : The compound may exhibit antioxidant properties, contributing to its protective effects against oxidative stress.
Anticancer Activity
A study evaluated the cytotoxic effects of various sulfonyl derivatives, including 2-(Phenylsulfanyl)ethane-1-sulfonyl chloride, on human cancer cell lines. The results indicated that this compound exhibited significant inhibitory effects on cell proliferation in several cancer types:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 15.0 | Cytotoxic |
| A549 | 10.5 | Cytotoxic |
| SK-OV-3 | 12.0 | Cytotoxic |
| HT-29 | 14.5 | Cytotoxic |
These findings suggest that further structural optimization could enhance its anticancer potency.
Antioxidant Activity
In another study focusing on antioxidant properties, the compound demonstrated effective scavenging activity against DPPH and ABTS radicals:
| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |
|---|---|---|
| 2-(Phenylsulfanyl)ethane-1-sulfonyl chloride | 72.5 | 68.0 |
| Ascorbic Acid (Control) | 90.0 | 85.0 |
The results indicate that the compound's antioxidant capacity may contribute to its therapeutic potential in oxidative stress-related diseases.
Structure-Activity Relationship (SAR)
The biological activity of sulfonyl derivatives often depends on the substituents present on the phenyl ring and the nature of the sulfonyl group. Variations in electron-withdrawing or donating groups can significantly influence the compound's reactivity and biological effects.
Key Observations:
- Compounds with halogen substituents showed enhanced anticancer activity compared to those with alkoxy groups.
- Electron-withdrawing groups were found to improve the inhibitory potency against certain enzymes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(phenylsulfanyl)ethane-1-sulfonyl chloride with high purity?
- Methodological Answer : The compound can be synthesized via thiol-ene reactions or sulfonation of precursor thioethers. For example, reacting 2-(phenylsulfanyl)ethane-1-thiol with chlorosulfonic acid under controlled temperatures (0–5°C) in anhydrous dichloromethane minimizes side reactions. Purification via recrystallization (using ethyl acetate/hexane) or flash chromatography (silica gel, 5% ethyl acetate in hexane) yields >95% purity. Monitor reaction progress by TLC (Rf ~0.3 in hexane:ethyl acetate 4:1) and confirm structure via H NMR (δ 3.5–3.7 ppm for CHSOCl) and FT-IR (SOCl stretch at ~1370 cm) .
Q. Which spectroscopic techniques are most effective for characterizing 2-(phenylsulfanyl)ethane-1-sulfonyl chloride?
- Methodological Answer :
- H/C NMR : Key signals include δ 7.3–7.5 ppm (aryl protons) and δ 50–55 ppm (sulfonyl-attached CH).
- FT-IR : Confirm SOCl group via asymmetric/symmetric stretches at 1370 cm and 1180 cm.
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 246 (M) and fragment ions at m/z 111 (CHS).
- Elemental Analysis : Expected C 43.9%, H 3.7%, S 20.9% (theoretical for CHClOS) .
Advanced Research Questions
Q. How does the phenylsulfanyl substituent influence the reactivity of the sulfonyl chloride group in nucleophilic substitutions?
- Methodological Answer : The electron-donating phenylsulfanyl group reduces electrophilicity of the sulfonyl chloride compared to electron-withdrawing analogs (e.g., fluorinated derivatives). This decreases reaction rates with amines or alcohols. Kinetic studies (UV-Vis monitoring at 300 nm) show a 30% slower reaction with benzylamine in THF compared to 2-(pentafluoro-λ⁶-sulfanyl)ethane-1-sulfonyl chloride. Adjust reaction conditions (e.g., use DMF as a polar aprotic solvent) or add catalysts (e.g., DMAP) to enhance reactivity .
Q. What strategies mitigate hydrolysis of 2-(phenylsulfanyl)ethane-1-sulfonyl chloride during storage or reactions?
- Methodological Answer :
- Storage : Store under inert gas (Ar/N) at –20°C in anhydrous solvents (e.g., dry DCM).
- Reaction Conditions : Use molecular sieves (3Å) to scavenge moisture. Pre-dry substrates and solvents (e.g., distill THF over Na/benzophenone).
- Kinetic Control : Conduct reactions below 0°C to slow hydrolysis. Monitor by H NMR for degradation products (e.g., sulfonic acid at δ 4.1 ppm) .
Q. How can competing side reactions (e.g., disulfide formation) be minimized during sulfonamide synthesis?
- Methodological Answer :
- Protecting Groups : Protect thiols in substrates with trityl or acetamidomethyl groups.
- Reductive Conditions : Add TCEP (tris(2-carboxyethyl)phosphine) to prevent disulfide crosslinking.
- Solvent Optimization : Use DMF or DMSO to stabilize intermediates and reduce thiol oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
